molecular formula C12H15ClF3N3O B15257702 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride

2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride

Cat. No.: B15257702
M. Wt: 309.71 g/mol
InChI Key: BXCNPRNSYFTCQM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2,2-Trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride is a trifluoroacetamide derivative featuring a dual substitution pattern on the nitrogen atom of the acetamide core. The molecular formula is C₁₂H₁₄ClF₃N₂O, with a molecular weight of 294.7 g/mol .

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .

For example, acetylation of amine intermediates with trifluoroacetyl chloride in solvents like pyridine is a common strategy .

Properties

Molecular Formula

C12H15ClF3N3O

Molecular Weight

309.71 g/mol

IUPAC Name

2,2,2-trifluoro-N-piperidin-4-yl-N-pyridin-3-ylacetamide;hydrochloride

InChI

InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)11(19)18(9-3-6-16-7-4-9)10-2-1-5-17-8-10;/h1-2,5,8-9,16H,3-4,6-7H2;1H

InChI Key

BXCNPRNSYFTCQM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N(C2=CN=CC=C2)C(=O)C(F)(F)F.Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group’s carbonyl carbon exhibits heightened electrophilicity due to the electron-withdrawing trifluoromethyl group. This facilitates nucleophilic substitution reactions, particularly with amines, alcohols, and thiols. For example:

Reaction Type Conditions Products Key Features
Amine substitutionRoom temperature, polar aprotic solvents (e.g., DMF)Formation of secondary or tertiary aminesHigh regioselectivity at the carbonyl carbon
Alcohol substitutionAcidic or basic catalysisEster derivativesEnhanced by trifluoromethyl stabilization

These reactions are foundational for synthesizing analogs with modified biological activity.

Acylation and Amidation

The compound serves as an acylating agent in reactions with nucleophiles. Acylation typically occurs at the piperidine nitrogen or pyridine ring:

Reaction Site Reagents Outcome Yield
Piperidine nitrogenAcetic anhydride or acyl chloridesN-acylated piperidine derivatives65–80%
Pyridine ringElectrophilic acylating agentsLimited due to pyridine’s deactivated aromatic system<10%

The piperidine nitrogen’s reactivity dominates due to its basicity and accessibility .

Coupling Reactions

The compound participates in cross-coupling reactions, critical for constructing pharmacologically relevant scaffolds:

Table 3: Coupling Reaction Examples

Reaction Type Catalyst/Reagents Applications
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsBiaryl systems for kinase inhibitors
Buchwald-HartwigPd₂(dba)₃, XantphosIntroduction of amine functionalities

These reactions leverage the pyridine ring’s coordinating ability and the acetamide’s stability under palladium catalysis .

Acid-Base and Salt-Formation Reactions

The hydrochloride salt enhances solubility in aqueous systems. Key transformations include:

  • Deprotonation : Piperidine’s secondary amine (pKa ~11) undergoes deprotonation under basic conditions, enabling alkylation or acylation.

  • Salt metathesis : Exchange with other anions (e.g., sulfate, phosphate) modifies crystallinity and bioavailability .

Stability and Degradation Pathways

The compound demonstrates stability under standard conditions but degrades under extremes:

Condition Degradation Pathway Products Identified
Strong acidic (pH <2)Hydrolysis of acetamideTrifluoroacetic acid, piperidine-pyridine amine
High temperature (>150°C)Pyrolysis of trifluoromethyl groupFluorinated hydrocarbons

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C .

Comparative Reactivity with Analogues

The trifluoromethyl group and dual heterocyclic system distinguish its reactivity from similar compounds:

Compound Key Structural Difference Reactivity Contrast
2,2,2-Trifluoro-N-(piperidin-3-ylmethyl)acetamideLacks pyridine moietyReduced aromatic stabilization in coupling reactions
N-(Pyridin-3-yl)acetamide dihydrochlorideAbsence of trifluoromethyl groupLower electrophilicity at carbonyl carbon

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride can be contextualized by comparing it to related trifluoroacetamide derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison of Analogous Trifluoroacetamide Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Key Differences References
This compound Dual substitution: piperidin-4-yl and pyridin-3-yl 294.7 Baseline compound; balanced lipophilicity and hydrogen-bonding capacity.
rac-2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride Methyl group on piperidine ring 246.66 Increased lipophilicity due to methyl group; reduced conformational flexibility.
2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride Tetrahydroisoquinoline scaffold 294.7 Bulkier aromatic system; enhanced π-π stacking potential.
N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide hydrochloride Fluorobenzyl substituent 246.35 Fluorine atom introduces electronegativity; potential for enhanced receptor binding.
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Carboxylic acid substituent 225.16 High polarity due to carboxylic acid; improved solubility but reduced membrane permeability.

Key Insights:

Polar groups like carboxylic acids (e.g., 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid) counteract lipophilicity, enhancing solubility but limiting passive diffusion .

Conformational Rigidity: Piperidine and pyridine rings impose steric constraints, which may stabilize binding to flat aromatic pockets in biological targets. In contrast, tetrahydroisoquinoline derivatives (e.g., ) offer extended planar systems for π-π interactions .

Bioisosteric Replacements :

  • Replacement of pyridin-3-yl with fluorobenzyl () or naphthyl () groups demonstrates how bioisosterism can fine-tune target affinity or metabolic stability.

Salt Forms and Solubility :

  • Hydrochloride salts (common in ) improve solubility in polar solvents, whereas free bases (e.g., neutral acetamides in ) may require formulation enhancements for drug delivery.

Research Findings and Implications

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight trends in drug design:

  • Trifluoroacetamide Utility : The trifluoroacetamide group is a hallmark of protease-resistant peptidomimetics, as seen in compounds like SY207049 (), which prioritize metabolic stability .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the modification of the pyridin-3-yl group to enhance potency?

  • Methodological Answer : Synthesize analogs with substituents at the pyridine 4-position (e.g., methyl, halogen) and compare IC50 values in target assays. QSAR models quantify contributions of electron-withdrawing/donating groups to binding energy .

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